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Application of DDC-01-163 in Studying
L858R/T790M EGFR Mutations
For Researchers, Scientists, and Drug Development Professionals

Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling molecule often implicated in

the progression of non-small cell lung cancer (NSCLC). The L858R mutation in EGFR leads to

its constitutive activation, making it a target for tyrosine kinase inhibitors (TKIs). However, the

subsequent acquisition of the T790M "gatekeeper" mutation confers resistance to many first

and second-generation TKIs. DDC-01-163 is a potent and selective allosteric degrader of

EGFR, specifically targeting mutant forms of the receptor, including the double mutant

L858R/T790M. As a proteolysis-targeting chimera (PROTAC), DDC-01-163 functions by

recruiting the E3 ubiquitin ligase machinery to the mutant EGFR, leading to its ubiquitination

and subsequent degradation by the proteasome. This unique mechanism of action offers a

promising strategy to overcome TKI resistance.

These application notes provide a comprehensive overview of the use of DDC-01-163 as a tool

to study L858R/T790M EGFR mutations, including detailed protocols for key experiments and

data presentation.
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DDC-01-163 is a heterobifunctional molecule composed of a ligand that binds to an allosteric

site on EGFR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By

bringing the mutant EGFR and CRBN into close proximity, DDC-01-163 facilitates the transfer

of ubiquitin to the receptor. Polyubiquitinated EGFR is then recognized and degraded by the

26S proteasome, leading to a reduction in total EGFR levels and subsequent downregulation of

its downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. This

targeted degradation approach provides a distinct advantage over simple inhibition, as it

eliminates the entire receptor protein, thereby preventing both its kinase-dependent and -

independent functions.

Data Presentation
In Vitro Activity of DDC-01-163

Compound Target Assay Type Cell Line IC50 (nM) Reference

DDC-01-163

EGFR

L858R/T790

M

Kinase

Inhibition
- 45 [1][2][3]

DDC-01-163

EGFR

L858R/T790

M

Cell

Proliferation
Ba/F3 96 [1]

JBJ-07-149

EGFR

L858R/T790

M

Kinase

Inhibition
- 1.1 [3]

JBJ-07-038

EGFR

L858R/T790

M

Kinase

Inhibition
- 19 [3]

JBJ-07-200

EGFR

L858R/T790

M

Kinase

Inhibition
- 390 [3]

Cellular Degradation Activity of DDC-01-163
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Compound Target Cell Line DC50 (nM) Dmax (%)
Time Point
(h)

DDC-01-163

EGFR

L858R/T790

M/L718Q

Ba/F3 28 71 Not Specified

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of DDC-01-163 on the viability of cancer cells

harboring the L858R/T790M EGFR mutation.

Materials:

NCI-H1975 cells (EGFR L858R/T790M)

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

DDC-01-163

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO)

Microplate reader

Procedure:

Seed NCI-H1975 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete growth medium.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell

attachment.
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Prepare serial dilutions of DDC-01-163 in complete growth medium.

Remove the medium from the wells and add 100 µL of the diluted compound to each well.

Include a vehicle control (e.g., DMSO).

Incubate the plate for 72 hours at 37°C.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 100 µL of solubilization solution to each well to

dissolve the formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay measures the ability of DDC-01-163 to inhibit the kinase activity of purified

L858R/T790M EGFR.

Materials:

Recombinant human EGFR (L858R/T790M) kinase domain

Poly(Glu, Tyr) 4:1 peptide substrate

ATP

DDC-01-163

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

ADP-Glo™ Kinase Assay Kit

96-well white, flat-bottom plates

Luminometer
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Procedure:

Prepare serial dilutions of DDC-01-163 in kinase assay buffer.

In a 96-well plate, add the diluted DDC-01-163, the peptide substrate, and the recombinant

EGFR L858R/T790M enzyme.

Initiate the kinase reaction by adding ATP.

Incubate the reaction at 30°C for 60 minutes.

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

Incubate for 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate-reading luminometer.

Calculate the percentage of kinase inhibition and determine the IC50 value.

EGFR Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of EGFR in cells treated with DDC-01-163.

Materials:

NCI-H1975 cells

DDC-01-163

6-well plates

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer
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PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (anti-EGFR, anti-β-actin)

HRP-conjugated secondary antibodies

ECL substrate

Imaging system

Procedure:

Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with varying concentrations of DDC-01-163 for different time points (e.g., 6,

12, 24 hours).

Wash the cells with ice-cold PBS and lyse them.

Determine the protein concentration of the lysates using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against total EGFR overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using an ECL substrate and an imaging system.

Strip the membrane and reprobe for a loading control (e.g., β-actin).
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Quantify the band intensities to determine the extent of EGFR degradation (DC50 and

Dmax).

Analysis of Downstream Signaling (Western Blot)
This protocol assesses the effect of DDC-01-163 on the phosphorylation of key downstream

signaling proteins like Akt and ERK.

Materials:

Same as for the EGFR Degradation Assay, with the addition of primary antibodies against

phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

Procedure:

Follow steps 1-7 of the EGFR Degradation Assay protocol.

Incubate the membrane with primary antibodies against phospho-Akt or phospho-ERK

overnight at 4°C.

Proceed with washing, secondary antibody incubation, and detection as described above.

Strip the membrane and reprobe for total Akt, total ERK, and a loading control to normalize

the data.

Quantify the changes in phosphorylation levels of Akt and ERK upon treatment with DDC-01-
163.
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Caption: L858R/T790M EGFR Signaling Pathway.
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Caption: DDC-01-163 Mechanism of Action Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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